molecular formula C11H12BrNO3 B1376178 2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid CAS No. 1482137-44-9

2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid

Cat. No.: B1376178
CAS No.: 1482137-44-9
M. Wt: 286.12 g/mol
InChI Key: NQKPNPSGHFJRBC-UHFFFAOYSA-N
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Description

2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid is an organic compound with a complex structure that includes a brominated aromatic ring and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-methylphenylacetic acid to introduce the bromine atom at the 5-position. This is followed by the formation of the formamido group through a reaction with N-methylformamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid involves its interaction with specific molecular targets. The brominated aromatic ring and formamido group allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed effects in various biological assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid is unique due to the presence of both the brominated aromatic ring and the formamido group.

Properties

IUPAC Name

2-[(5-bromo-2-methylbenzoyl)-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-7-3-4-8(12)5-9(7)11(16)13(2)6-10(14)15/h3-5H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKPNPSGHFJRBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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